8-Hydroxynonanoic acid
Overview
Description
8-Hydroxynonanoic acid is a hydroxy fatty acid with the molecular formula C9H18O3. It is characterized by the presence of a hydroxyl group (-OH) at the 8th carbon of the nonanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxynonanoic acid can be synthesized through various chemical and biochemical methods. One effective method involves the ozonolysis and oxidation of methyl ricinoleate or castor oil. This process yields methyl esters of 3-hydroxynonanoic acid, which can be further converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalytic and chemical transformations. For instance, oleic acid can be enzymatically converted into intermediate esters, which are then hydrolyzed to produce nonanoic acid derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxynonanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxyl functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include nonanoic acid derivatives, such as 8-oxo-nonanoic acid and 8-amino-nonanoic acid .
Scientific Research Applications
8-Hydroxynonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is involved in metabolic pathways.
Medicine: Research has shown its potential in developing therapeutic agents due to its biological activity.
Industry: It is used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 8-hydroxynonanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Nonanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
9-Hydroxynonanoic acid: Similar structure but with the hydroxyl group at the 9th carbon.
8-Oxo-nonanoic acid: An oxidized derivative with a ketone group at the 8th carbon.
Uniqueness: 8-Hydroxynonanoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other nonanoic acid derivatives .
Properties
IUPAC Name |
8-hydroxynonanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUXJLCOPSLHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415601 | |
Record name | 8-hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75544-92-2 | |
Record name | 8-hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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